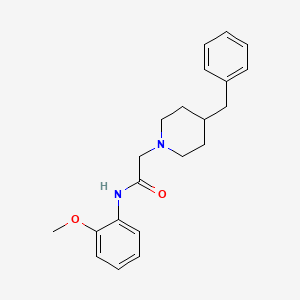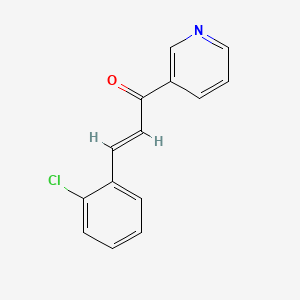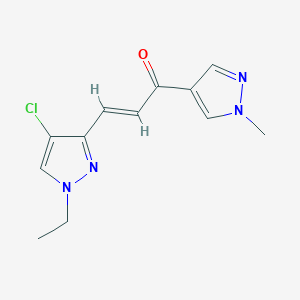![molecular formula C20H28N4O B5367375 5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have various potential applications in the field of medicine, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. In
作用機序
The mechanism of action of GSK-3 inhibitor involves the inhibition of GSK-3 enzyme. GSK-3 enzyme is responsible for the phosphorylation of various proteins in the body, including tau protein in the brain. The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, which are responsible for the cognitive decline in Alzheimer's patients. GSK-3 inhibitor binds to the active site of GSK-3 enzyme and prevents its activity, thereby preventing the hyperphosphorylation of tau protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GSK-3 inhibitor have been extensively studied. GSK-3 inhibitor has been found to have neuroprotective effects by preventing the formation of neurofibrillary tangles in the brain. Additionally, GSK-3 inhibitor has been found to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of various inflammatory genes. Furthermore, GSK-3 inhibitor has been found to have cardioprotective effects by inhibiting the activity of glycogen synthase, which is responsible for the synthesis of glycogen in the heart.
実験室実験の利点と制限
GSK-3 inhibitor has various advantages for lab experiments. One of the significant advantages is its specificity towards GSK-3 enzyme, which makes it an ideal tool for studying the role of GSK-3 enzyme in various physiological and pathological conditions. Additionally, GSK-3 inhibitor has a high affinity towards GSK-3 enzyme, which makes it a potent inhibitor. However, GSK-3 inhibitor has some limitations for lab experiments. One of the significant limitations is its toxicity towards cells, which can affect the viability of cells in vitro experiments. Additionally, GSK-3 inhibitor has a short half-life, which can limit its efficacy in in vivo experiments.
将来の方向性
There are several future directions for the research on GSK-3 inhibitor. One of the significant directions is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of the current inhibitors. Additionally, future research can focus on studying the potential applications of GSK-3 inhibitor in other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Furthermore, future research can focus on studying the potential applications of GSK-3 inhibitor in cancer therapy, as GSK-3 enzyme plays a crucial role in the regulation of various oncogenic pathways.
合成法
The synthesis method of GSK-3 inhibitor involves a series of chemical reactions. The starting material for the synthesis is 4-(benzyloxy)piperidine, which is reacted with propylamine to form 4-(benzyloxy)-1-piperidinyl-N-propylamine. This compound is then reacted with 2-chloro-5-nitropyrimidine to form 5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine. The final product is purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
GSK-3 inhibitor has been extensively studied for its potential therapeutic applications. The most significant application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. GSK-3 inhibitor has been found to inhibit the activity of GSK-3 enzyme, which is responsible for the hyperphosphorylation of tau protein in the brain. Hyperphosphorylation of tau protein is a hallmark of Alzheimer's disease, and the inhibition of GSK-3 enzyme can prevent the formation of neurofibrillary tangles, which are responsible for the cognitive decline in Alzheimer's patients.
特性
IUPAC Name |
5-[(4-phenylmethoxypiperidin-1-yl)methyl]-N-propylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-10-21-20-22-13-18(14-23-20)15-24-11-8-19(9-12-24)25-16-17-6-4-3-5-7-17/h3-7,13-14,19H,2,8-12,15-16H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJILNNPSHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CCC(CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![2-methyl-N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5367308.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)